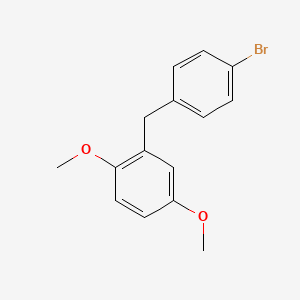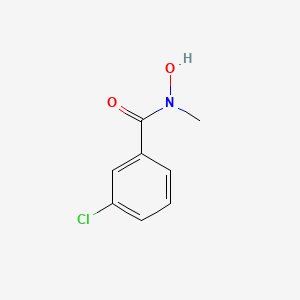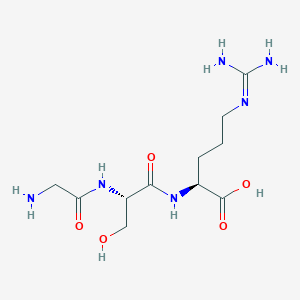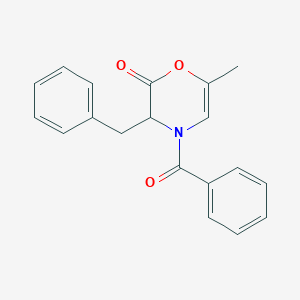![molecular formula C12H19O3PSe B14411294 Diethyl [(methylselanyl)(phenyl)methyl]phosphonate CAS No. 80436-47-1](/img/structure/B14411294.png)
Diethyl [(methylselanyl)(phenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(methylselanyl)(phenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenylmethyl group substituted with a methylselanyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(methylselanyl)(phenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative containing a methylselanyl group. One common method involves the use of a palladium catalyst to facilitate the cross-coupling reaction between diethyl phosphite and the benzyl halide under mild conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for better control over reaction conditions and product purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(methylselanyl)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form the corresponding selenoxide.
Substitution: The phenylmethyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Hydrolysis: The phosphonate ester can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the phosphonate ester.
Major Products Formed
Oxidation: Formation of the corresponding selenoxide.
Substitution: Formation of substituted benzyl derivatives.
Hydrolysis: Formation of diethyl phosphonic acid.
Aplicaciones Científicas De Investigación
Diethyl [(methylselanyl)(phenyl)methyl]phosphonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique selenium-containing structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of diethyl [(methylselanyl)(phenyl)methyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes . The methylselanyl group can undergo redox reactions, potentially generating reactive oxygen species that contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphonate: Lacks the methylselanyl and phenylmethyl groups, making it less reactive in certain chemical reactions.
Diethyl 4-methylbenzylphosphonate: Contains a methyl group on the benzyl ring instead of a methylselanyl group, resulting in different reactivity and biological properties.
Uniqueness
Diethyl [(methylselanyl)(phenyl)methyl]phosphonate is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
80436-47-1 |
|---|---|
Fórmula molecular |
C12H19O3PSe |
Peso molecular |
321.22 g/mol |
Nombre IUPAC |
[diethoxyphosphoryl(methylselanyl)methyl]benzene |
InChI |
InChI=1S/C12H19O3PSe/c1-4-14-16(13,15-5-2)12(17-3)11-9-7-6-8-10-11/h6-10,12H,4-5H2,1-3H3 |
Clave InChI |
PZCVZNINCAYBBB-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C1=CC=CC=C1)[Se]C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile](/img/structure/B14411212.png)
![9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene](/img/structure/B14411220.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)





![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)


![(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14411280.png)


